molecular formula C9H13N3OS B1409038 (R)-N-(piperidin-3-yl)thiazole-2-carboxamide CAS No. 1643574-20-2

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Cat. No.: B1409038
CAS No.: 1643574-20-2
M. Wt: 211.29 g/mol
InChI Key: ZFQLXXVIZBTBRF-SSDOTTSWSA-N
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Description

(R)-N-(Piperidin-3-yl)thiazole-2-carboxamide is a sophisticated small molecule that incorporates two privileged medicinal chemistry scaffolds: the piperidine ring and the thiazole heterocycle . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The thiazole ring system, characterized by nitrogen and sulfur atoms within a five-membered ring, is a distinctive pharmacophore found in numerous natural products and over 18 FDA-approved drugs . Molecules containing the thiazole nucleus demonstrate a diverse spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific stereochemistry of the compound, denoted by the (R)-configuration, is often critical for its biological activity and interaction with target proteins . This high-purity compound is offered exclusively For Research Use Only, providing scientists with a reliable chemical tool for hit identification, lead optimization, and probing complex biological mechanisms in fields such as medicinal chemistry, chemical biology, and drug discovery. Researchers can leverage this building block to develop novel therapeutic agents for a range of pathological conditions.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c13-8(9-11-4-5-14-9)12-7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQLXXVIZBTBRF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(piperidin-3-yl)thiazole-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated thiazole compound.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the thiazole derivative with an appropriate amine under amide coupling conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of ®-N-(piperidin-3-yl)thiazole-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-N-(piperidin-3-yl)thiazole-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds containing the thiazole moiety can effectively inhibit seizures in various animal models.

Case Study: Anticonvulsant Properties

  • Study Findings : A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested. One analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, demonstrating significant anticonvulsant activity .
CompoundED50 (mg/kg)Toxic Dose (TD50)Protection Index
Analogue 118.4170.29.2

Anticancer Activity

The potential of (R)-N-(piperidin-3-yl)thiazole-2-carboxamide as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Anticancer Efficacy

  • Research Overview : A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with IC50 values of 23.30 ± 0.35 mM, indicating promising anticancer activity .
CompoundCell Line TestedIC50 (µM)Apoptosis Percentage
Compound 19A54923.30High

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antibacterial properties, addressing mechanisms of antibiotic resistance.

Case Study: Antimicrobial Mechanisms

  • Study Insights : Thiazole compounds have been reported to act against various microbial targets, contributing to their antibacterial efficacy. They have been evaluated for their ability to inhibit biofilm formation and combat drug-resistant infections .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound XE. coli8 µg/mL
Compound YS. aureus16 µg/mL

Mechanism of Action

The mechanism of action of ®-N-(piperidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of Thiazole-2-Carboxamide Analogs

Compound Substituent Yield (%) Melting Point (°C) Purity (%) Synthesis Method
3g 4-Fluorophenyl 51 163.0 99.6 General Procedure B
3h Thiophen-2-yl 88 174.6 98.1 General Procedure B
3i Thiophen-3-yl 92 214.7 96.9 General Procedure B
3j p-Tolyl 17 163.2 95.1 General Procedure B
(R)-N-(piperidin-3-yl) Piperidin-3-yl (R) N/A* N/A* N/A* Amine coupling

Key Observations:

Substituent Effects on Yield:

  • Aromatic substituents (e.g., 4-fluorophenyl in 3g, thiophenyl in 3h/3i) generally yield moderate to high product (51–92%), while bulky groups like p-tolyl (3j) result in significantly lower yields (17%) due to steric hindrance . The piperidin-3-yl group in the target compound may exhibit intermediate reactivity, though synthesis data are unavailable.

Melting Points and Crystallinity: Thiophen-3-yl-substituted 3i demonstrates the highest melting point (214.7°C), likely due to enhanced intermolecular interactions from sulfur heteroatoms and aromatic stacking.

Purity and Purification:

  • All analogs achieve >95% purity via recrystallization (e.g., n-hexane/ethyl acetate for 3i) or chromatographic methods, suggesting robust purification protocols for thiazole carboxamides .

Functional Group Implications

  • Piperidin-3-yl vs. Aromatic Substituents:
    The saturated piperidine ring in this compound introduces a basic nitrogen, which may enhance solubility in physiological environments compared to aromatic analogs. This property could improve bioavailability or target engagement in vivo .
  • Stereochemical Considerations: The R-configuration at the piperidine moiety may confer enantioselective interactions with chiral biological targets (e.g., HDACs), a critical factor absent in racemic or non-chiral analogs like 3g–3j .

Research Findings and Implications

While direct biological data for this compound are lacking, studies on related compounds highlight the importance of substituent choice in optimizing activity. For instance:

  • Fluorine Substitution (3g): The electron-withdrawing 4-fluorophenyl group may enhance metabolic stability, a strategy often employed in drug design .
  • Thiophene Derivatives (3h/3i): Sulfur-containing substituents could improve binding affinity to metal-dependent enzymes like HDACs via coordination interactions .

Further research should prioritize synthesizing this compound and evaluating its enzymatic inhibition profiles, pharmacokinetics, and enantiomeric specificity relative to its analogs.

Biological Activity

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a thiazole ring fused with a piperidine moiety, which is known to enhance its pharmacological profile. The thiazole scaffold is recognized for its versatility in medicinal chemistry, contributing to various biological activities such as anticancer, antimicrobial, and anticonvulsant effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, its efficacy was evaluated using the MTT assay, revealing an IC50 value that indicates potent cytotoxicity.

Compound IC50 (µM) Cell Line
This compound1.98 ± 1.22A-431 (human epidermoid carcinoma)
Compound 13<1.0Jurkat (T-cell leukemia)

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly influence the anticancer activity. For instance, the presence of electron-donating groups at specific positions enhances cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of active caspases 3, 8, and 9, suggesting involvement of both intrinsic and extrinsic apoptotic pathways.

Caspase Control Level (pg/mL) This compound Level (pg/mL)
Caspase 3503.50 ± 4.50635.50 ± 5.50
Caspase 8BaselineIncreased by 10.90-fold
Caspase 9BaselineIncreased by 18.15-fold

These findings indicate that the compound effectively activates apoptotic signaling pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to interact with microbial enzymes and disrupt cellular functions.

Studies have reported varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition:

Microbial Strain MIC (µg/mL)
Staphylococcus aureus4.01
Escherichia coli3.92

This antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes and interfere with metabolic processes .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations.
  • Antimicrobial Studies : Research involving clinical isolates revealed that thiazole derivatives exhibited effective bactericidal activity, suggesting their potential as novel antimicrobial agents.
  • SAR Analysis : Detailed SAR investigations have shown that modifications on the thiazole ring and piperidine group can enhance biological activity, providing insights for future drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-N-(piperidin-3-yl)thiazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling thiazole-2-carboxylic acid derivatives with (R)-piperidin-3-amine. For example, carboxamide formation via EDCI/HOBt-mediated coupling in DMF or THF under reflux (3–24 hours) is widely used . Optimization may include adjusting solvent polarity (e.g., acetonitrile vs. DMF) or using photochemical activation (e.g., light-mediated C–H amidation at 25°C for 3 hours vs. thermal methods at 50°C for 24 hours) to reduce side products . Purification via preparative TLC or column chromatography with hexane/ethyl acetate gradients is standard .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- from (S)-isomers via coupling constants) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 98–99% purity) ensures compound integrity .
  • HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

  • Activity : Analogous thiazole carboxamides exhibit modulation of nicotinic acetylcholine receptors (nAChRs) as positive allosteric modulators (PAMs), with assays measuring acetylcholine-evoked currents in HEK293 cells .
  • Assay Design : Dose-response curves (e.g., EC50_{50} values) and desensitization/reactivation kinetics are measured using patch-clamp electrophysiology .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. thiazole rings) influence the compound’s bioactivity and selectivity?

  • SAR Insights :

  • Thiophene substitution enhances electronic properties and target engagement (e.g., nAChR PAM activity) compared to simpler heterocycles .
  • Piperidine stereochemistry ((R)-configuration) is critical for binding affinity, as shown in analogs like (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide .
    • Methodology : Computational docking (e.g., AutoDock Vina) and mutagenesis studies identify key residues (e.g., α7 nAChR transmembrane domains) for rational design .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be systematically resolved?

  • Root Causes : Variability may arise from differences in assay pH (e.g., antimicrobial activity is pH-dependent) , cell lines, or buffer conditions.
  • Resolution Strategies :

  • Standardize assay protocols (e.g., pH 7.4 buffers for receptor studies) .
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics) to cross-validate results .

Q. What mechanistic insights exist for the compound’s role in modulating protein-protein interactions (e.g., in PROTAC development)?

  • Case Study : Thiazole carboxamides are utilized in PROTACs to recruit E3 ligases. For example, N-(5-substituted-1,3,4-oxadiazol-2-yl) derivatives link target proteins (e.g., kinases) to ubiquitination machinery .
  • Experimental Design : Ternary complex formation is validated via co-immunoprecipitation and cellular degradation assays (e.g., Western blotting for target protein levels) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues : Racemization during amide bond formation or purification steps.
  • Solutions :

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis .
  • Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-(piperidin-3-yl)thiazole-2-carboxamide
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(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

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